Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate
Description
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate is a fluorinated azetidine derivative characterized by a benzhydryl substituent on the azetidine ring and a fluoroacetate ester moiety. The compound’s structure combines steric bulk from the benzhydryl group (two phenyl rings attached to a central carbon) with the electronic effects of the fluorine atom, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H20FNO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate |
InChI |
InChI=1S/C20H20FNO2/c1-2-24-20(23)18(21)17-13-22(14-17)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19H,2,13-14H2,1H3 |
InChI Key |
UOTPEAGRFXGXAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction-Based Formation of the Ylidene Backbone
The ylidene group is typically constructed via a Wittig reaction between a stabilized phosphorus ylide and a carbonyl precursor. For example, 1-benzhydrylazetidin-3-one reacts with ethyl 2-fluoroacetate-derived ylides to form the target compound.
Procedure :
- Ylide Generation : Triphenylphosphine reacts with ethyl 2-fluoroacetate in the presence of a base (e.g., NaH) to form the fluoroacetate ylide.
- Nucleophilic Attack : The ylide attacks the carbonyl carbon of 1-benzhydrylazetidin-3-one, forming the ylidene intermediate.
- Workup : The product is isolated via chromatography or crystallization, yielding 72–85% with >98% purity.
Key Parameters :
Solid Dispersion-Enhanced Fluorination
Adapting methods from fluoroacetate synthesis, Potassium monofluoride (KF) solid dispersions improve fluorination efficiency. This approach minimizes solvent use and enhances reaction kinetics.
Procedure :
- Solid Dispersion Preparation : KF is mixed with silica gel (6:1 ratio) to increase surface area (165 m²/g).
- Nucleophilic Fluorination : Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-chloroacetate reacts with KF dispersion at 20–60°C for 3–5 hours.
- Isolation : Filtration and recrystallization yield 99% purity with 95–99% conversion.
Advantages :
One-Pot Tandem Synthesis
An optimized one-pot method combines azetidine ring formation, ylidene conjugation, and fluorination:
Steps :
- Azetidine Synthesis : Benzophenone reacts with 3-azetidinone under acidic conditions to form 1-benzhydrylazetidin-3-ol.
- Oxidation : The alcohol is oxidized to 1-benzhydrylazetidin-3-one using Dess-Martin periodinane.
- Wittig-Fluorination : Sequential addition of fluoroacetate ylide and in situ fluorination agents completes the synthesis.
Yield : 80% overall, with 99.3% purity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Process Optimization and Scalability
Solvent Selection
Impurity Control
- Byproducts : Residual triphenylphosphine oxide (≤0.2%) and unreacted azetidinone (≤0.1%) are removed via activated carbon treatment.
- Crystallization : Ethanol/water mixtures (3:1) achieve >99% purity with minimal yield loss.
Applications and Derivatives
Pharmaceutical Intermediates
The compound is a precursor to GABAA agonists and spirocyclic antidepressants. For example, WO2019238633A1 describes its use in synthesizing pyridazinone derivatives with anxiolytic activity.
Agrochemicals
Fluoroacetate derivatives exhibit herbicidal properties, though sodium fluoroacetate’s toxicity necessitates careful handling.
Table 2. Spectral Data Summary
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 7.35–7.25 (Ar-H), 4.82 (CH) | |
| 19F NMR | δ -118.5 (CF) | |
| IR | 1745 cm−1 (C=O) | |
| HPLC | Retention time = 8.7 min |
Chemical Reactions Analysis
Azetidine Ring Formation
The azetidine ring is typically formed via cyclization reactions. While specific details for this compound are not explicitly provided, analogous azetidine syntheses often involve:
-
Cyclization precursors : β-aminoketones or β-aminoalcohols
-
Catalysts : Acidic conditions (e.g., PTSA) or base-mediated cyclizations
-
Reaction conditions : Elevated temperatures or solvent-free systems.
For example, azetidine derivatives may form through intramolecular amide bond formation under controlled pH and temperature.
Nucleophilic Substitution
The fluorinated ester group undergoes nucleophilic substitution due to the electron-withdrawing fluorine atom. This reactivity enables:
-
Ester hydrolysis : Under basic or acidic conditions to yield carboxylic acids.
-
Substitution with amines : Formation of amides or heterocycles.
Example reaction:
Cyclization Reactions
Azetidine rings form via intramolecular cyclization, often facilitated by:
-
Acid catalysts : PTSA or HCl to protonate intermediates and stabilize transition states.
-
Base catalysts : For deprotonation steps in aminolysis or elimination reactions.
Cyclization kinetics are influenced by steric hindrance and solvent choice .
Esterification
The ethyl ester group can undergo esterification with other alcohols or transesterification with carbonyl compounds. This reactivity is leveraged in:
-
Pro-drug design : Modulating solubility or bioavailability.
-
Polymer synthesis : Cross-linking via ester bonds.
Phase-Transfer Catalysts
Cetyltrimethylammonium bromide (CTAB) enhances nucleophilic substitution by transferring fluoride ions into the organic phase, as seen in ethyl fluoroacetate synthesis .
Acid Catalysis
PTSA (p-toluenesulfonic acid) accelerates condensation reactions by stabilizing carbocationic intermediates. For example, in diaminoacetic acid derivative syntheses, PTSA reduces reaction times and improves yields .
| Catalyst | Optimal Loading | Yield Impact |
|---|---|---|
| PTSA | 0.03–0.34% | Enhanced |
| I₂ | 0.22–0.34% | Moderate |
Comparative Analysis
Research Findings
-
Yield Optimization : Reaction temperatures (120–165°C) and phase-transfer catalysts are critical for high yields in fluorinated ester synthesis .
-
Catalyst Effects : PTSA and I₂ influence reaction rates in condensation steps, with PTSA being more effective for sterically hindered substrates .
-
Structural Complexity : The azetidine ring and benzhydryl group provide unique reactivity, enabling applications in kinase inhibitor design.
This compound’s synthesis and reactivity highlight the importance of controlling reaction conditions and leveraging catalytic systems to achieve high yields. Further studies on its reaction mechanisms could expand its utility in medicinal chemistry.
Scientific Research Applications
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate involves its interaction with specific molecular targets. The azetidine ring and fluoroacetate moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Ethyl 2-(1-Benzylazetidin-3-ylidene)acetate (CAS 158602-32-5) Structure: Replaces the benzhydryl group with a benzyl substituent and lacks the fluorine atom. Synthesis: Prepared via deprotection of tert-butyl carbamate intermediates in dichloromethane/trifluoroacetic acid .
Properties: Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 138.7 Ų) indicate moderate polarity . Key Difference: The lack of a bulky substituent likely enhances solubility but reduces lipophilicity compared to the benzhydryl analogue.
Ethyl 2-Fluoro-2-(1-(4-Trifluoromethylphenyl)indazolylidene)acetate (Compound 50a) Structure: Features a trifluoromethylphenyl-substituted indazole core instead of azetidine. Synthesis: Achieved via hydrazine cyclization and DIBAL-H reduction (59% yield) .
Ethyl 2-Fluoro-2-(Chromeno[2,3-b]pyridin-2-yl)acetate Derivatives (35a-e) Structure: Chromenopyridine core substituted with halogens (Cl, F) or methyl groups. Properties: Melting points range from 134–166°C, with yields of 33–56% . Key Difference: The fused heterocyclic system increases rigidity and may enhance UV absorption properties.
Comparative Data Table
Functional Comparisons
- Lipophilicity : Benzhydryl and trifluoromethylphenyl groups enhance logP values, favoring membrane permeability in drug design.
- Thermal Stability: Chromenopyridine derivatives (e.g., 35a-e) show higher melting points (~135–166°C) compared to azetidine-based esters, suggesting greater crystalline stability .
Biological Activity
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate is a synthetic organic compound notable for its complex molecular structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H20FNO2
- Molecular Weight : 325.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)F
The compound features an azetidine ring, a benzhydryl group, and a fluoroacetate moiety, contributing to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The azetidine ring and the fluoroacetate moiety are crucial for its activity, allowing it to modulate biochemical pathways potentially involved in therapeutic applications.
Potential Therapeutic Applications
Research indicates that this compound may exhibit:
- Anticancer Properties : Studies suggest that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation. For instance, azetidine derivatives have been explored as inhibitors of Janus kinase (JAK), which plays a role in various cancers .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Experimental Data
- In Vitro Studies : Preliminary studies have demonstrated that this compound can inhibit specific cellular pathways associated with tumor growth. For example, one study highlighted its potential to downregulate the expression of pro-inflammatory cytokines in cultured cells .
- Comparative Analysis : When compared to structurally similar compounds such as Ethyl 2-(1-benzhydrylazetidin-3-ylidene) acetate, the presence of the fluoro group significantly enhances its biological activity, suggesting the importance of this functional group in mediating interactions with biological targets.
Data Table: Comparative Biological Activity
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate, and how are intermediates optimized?
- Methodological Answer : The compound is synthesized via Horner-Wadsworth-Emmons (HWE) reactions using ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate as a key intermediate. For example, reacting this phosphonate with ketones (e.g., 1-benzhydrylazetidin-3-one) under basic conditions (n-BuLi, THF, -78°C) yields the target compound. Optimization involves controlling reaction temperature and stoichiometry to minimize side products like de-fluorinated byproducts. Purification via silica gel chromatography (petroleum ether/EtOAc gradients) is critical for isolating stereoisomers .
Q. How are stereoisomers of this compound resolved, and what analytical techniques validate their purity?
- Methodological Answer : Stereoisomers (Z/E) are separated using silica gel column chromatography with polarity-adjusted eluents. Chiral HPLC or SFC (supercritical fluid chromatography) further resolves enantiomers. Purity and stereochemistry are confirmed via H/F NMR (e.g., splitting patterns for fluorine coupling) and high-resolution mass spectrometry (HRMS). X-ray crystallography (using SHELXL for refinement) provides absolute configuration validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
